Bismuth stannate

Description

Properties

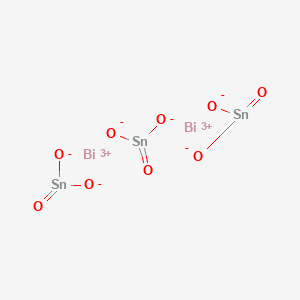

Molecular Formula |

Bi2O9Sn3 |

|---|---|

Molecular Weight |

918.1 g/mol |

IUPAC Name |

dibismuth;dioxido(oxo)tin |

InChI |

InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |

InChI Key |

FMSAYQGURMDRGG-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Bismuth Stannate Nanoparticles

Bismuth stannate (Bi₂Sn₂O₇) and related stoichiometries are ternary metal oxide semiconductors that have attracted considerable scientific interest.[1] Their potential applications are diverse, ranging from photocatalysis for the degradation of organic pollutants to gas sensing and hydrogen storage.[2][3][4] The properties and performance of this compound nanoparticles are intrinsically linked to their size, morphology, and crystallinity, which are in turn dictated by the synthesis method employed.[1]

This technical guide provides an in-depth overview of the core methodologies for synthesizing this compound nanoparticles, designed for researchers, scientists, and professionals in drug development and materials science. It details experimental protocols for the most prevalent synthesis techniques, presents quantitative data in a structured format, and visualizes the experimental workflows and parameter relationships.

Hydrothermal Synthesis

The hydrothermal method is a versatile and widely utilized technique for producing crystalline nanomaterials at relatively low temperatures.[1] It allows for precise control over particle size and morphology by adjusting reaction parameters such as temperature, time, pH, and precursor concentrations.[1]

Experimental Protocol

This protocol outlines a general procedure for the hydrothermal synthesis of crystalline this compound.

-

Precursor Solution Preparation :

-

Dissolve a stoichiometric amount of Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a minimal volume of dilute nitric acid to prevent hydrolysis. Dilute further with deionized (DI) water.[1]

-

In a separate vessel, dissolve a corresponding stoichiometric amount of Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) in DI water.[1]

-

Mix the two solutions under vigorous stirring.

-

-

pH Adjustment :

-

Slowly add a sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (typically 1-6 M) dropwise to the mixed precursor solution until the desired pH is achieved. A precipitate will form during this step.[1] The pH significantly influences the morphology of the final product.[1]

-

-

Hydrothermal Treatment :

-

Product Recovery and Purification :

-

After the reaction, allow the autoclave to cool to room temperature naturally.[1]

-

Collect the precipitate by centrifugation.[1]

-

Wash the product multiple times with DI water and ethanol (B145695) to remove unreacted precursors and by-products.[1]

-

Dry the final powder in an oven at 60-80°C for several hours.[1]

-

-

Post-synthesis Annealing (Optional) :

-

The dried powder can be calcined at temperatures ranging from 400-700°C to enhance crystallinity and remove any residual organic species.[1]

-

Data Presentation: Hydrothermal Synthesis Parameters

| Parameter | Value/Range | Purpose/Effect | Source |

| Bismuth Precursor | Bi(NO₃)₃·5H₂O | Bismuth source | [1] |

| Tin Precursor | SnCl₄·5H₂O | Tin source | [1] |

| Bi:Sn Molar Ratio | Typically 1:1 or 2:3 | Defines the stoichiometry of the target compound | [1] |

| pH | 5 - 13 | Influences the morphology of the final product | [1] |

| Reaction Temperature | 160 - 200 °C | Affects reaction kinetics and nanoparticle crystallinity | [1] |

| Reaction Time | 12 - 48 hours | Influences crystal growth and phase purity | [1] |

| Annealing Temp. | 400 - 700 °C (Optional) | Improves crystallinity | [1] |

Visualization: Hydrothermal Synthesis Workflow

Caption: Workflow for hydrothermal synthesis of this compound nanoparticles.

Co-precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of bismuth and tin hydroxides from a precursor solution, followed by thermal treatment to form the desired oxide.[5] This technique is advantageous due to its simple procedure, low energy consumption, and short production cycle.[5]

Experimental Protocol

This generalized protocol is based on the co-precipitation method for preparing flower-cluster-shaped this compound nanopowder.[5]

-

Precursor Solution Preparation :

-

Prepare a bismuth salt solution (e.g., 0.025-0.05 mol/L bismuth nitrate or bismuth sulfate) dissolved in a dilute acid (e.g., nitric acid or sulfuric acid). This is Solution A.[5]

-

Prepare a sodium or potassium stannate solution of equivalent molar concentration (e.g., 0.025-0.05 mol/L). This is Solution B.[5]

-

-

Co-precipitation :

-

Under vigorous magnetic stirring (e.g., 600 r/min), add Solution B dropwise into Solution A at a constant rate (e.g., 2-2.5 ml/s) to form a translucent emulsion or precipitate.[5]

-

-

Additive Incorporation :

-

Add a gelling agent (e.g., citric acid) and a dispersant (e.g., polyethylene (B3416737) glycol-2000) to the emulsion.[5]

-

Adjust the pH of the mixture to a specific value (e.g., pH 9) using an appropriate base like ammonia.[5]

-

-

Aging and Gel Formation :

-

Age the resulting gel at room temperature for a period (e.g., 12 hours) to ensure complete reaction.[5]

-

-

Product Recovery and Treatment :

-

Wash the precipitate with DI water until the filtrate is neutral (pH 7).[5]

-

Dry the washed product in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 10 hours).[5]

-

Calcine the dried powder in a muffle furnace (e.g., at 500°C for 3 hours) to obtain the final crystalline this compound nanoparticles.[5]

-

Data Presentation: Co-precipitation Synthesis Parameters

| Parameter | Embodiment 1 | Embodiment 2 | Purpose/Effect | Source |

| Bi Precursor (Sol A) | 0.025mol/L Bi₂SO₄ | 0.05mol/L Bi(NO₃)₃ | Bismuth source | [5] |

| Sn Precursor (Sol B) | 0.025mol/L K₂SnO₃ | 0.05mol/L Na₂SnO₃ | Tin source | [5] |

| Addition Rate | 2 ml/s | 2.5 ml/s | Controls nucleation and growth | [5] |

| Stirring Speed | 600 r/min | 600 r/min | Ensures homogeneous mixing | [5] |

| Gelling Agent | 2g Citric Acid | 2g Citric Acid | Controls particle morphology | [5] |

| Dispersant | 0.2g PEG-2000 | 0.3g PEG-2000 | Prevents agglomeration | [5] |

| Final pH | 9 | 9 | Influences precipitation completeness | [5] |

| Drying | 80°C for 10h | 100°C for 8h | Removes solvent | [5] |

| Calcination | 500°C for 3h | 600°C for 2h | Induces crystallization | [5] |

Visualization: Co-precipitation Synthesis Workflow

Caption: Workflow for co-precipitation synthesis of this compound nanoparticles.

Sol-Gel Method

The sol-gel process is a chemical method used for synthesizing nanoparticles with precise control over their composition and properties.[6] It involves the conversion of a precursor solution (sol) into a solid three-dimensional network (gel) through hydrolysis and condensation reactions.[6][7]

Experimental Protocol

This protocol provides a general framework for sol-gel synthesis, adapted from procedures for bismuth-based oxides.[8][9][10]

-

Sol Preparation :

-

Dissolve a bismuth precursor (e.g., Bismuth nitrate, Bi(NO₃)₃·5H₂O) in a suitable solvent, such as dilute nitric acid.[8]

-

Dissolve a tin precursor (e.g., Tin chloride, SnCl₄·5H₂O) in a solvent like ethanol or water.

-

Mix the two solutions. Add a chelating or gelling agent, such as citric acid, in a 1:1 molar ratio with the total metal ions.[8]

-

A surfactant (e.g., PEG600) can be added to prevent agglomeration.[8]

-

Adjust the pH of the solution (e.g., to 3) and stir for several hours until a clear, homogeneous sol is formed.[8]

-

-

Gelation :

-

Gently heat the sol (e.g., at 80°C) for several hours. The solvent will evaporate, increasing the concentration of the precursors and leading to the formation of a viscous, yellowish gel.[8]

-

-

Drying :

-

Dry the gel in an oven at a low temperature (e.g., 120°C) to remove the remaining solvent. The gel will swell and produce a foamy, solid precursor.[8]

-

-

Calcination :

Data Presentation: Sol-Gel Synthesis Parameters

| Parameter | Typical Value | Purpose/Effect | Source |

| Bismuth Precursor | Bi(NO₃)₃·5H₂O | Bismuth source | [8] |

| Tin Precursor | SnCl₄·5H₂O | Tin source | - |

| Gelling Agent | Citric Acid (1:1 molar ratio) | Forms the gel network | [8] |

| Surfactant | PEG600 | Prevents agglomeration | [8] |

| pH | ~3 | Controls hydrolysis and condensation rates | [8] |

| Gelation Temperature | ~80 °C | Promotes gel formation | [8] |

| Drying Temperature | ~120 °C | Removes solvent from the gel | [8] |

| Calcination Temp. | ~500 °C | Induces crystallization and removes organics | [8][9][10] |

Visualization: Sol-Gel Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Emerging this compound semiconductor and its photocatalytic applications in pollutant degradation via Z/S-scheme het… [ouci.dntb.gov.ua]

- 5. Preparation method of flower-cluster-shaped this compound nano-powder - Eureka | Patsnap [eureka.patsnap.com]

- 6. azonano.com [azonano.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ajer.org [ajer.org]

- 9. Synthesis and characterization of Bismuth oxide nanoparticles via sol-gel method | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Fundamental Properties of Pyrochlore-Type Bismuth Stannate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrochlore-type oxides, with the general formula A₂B₂O₇, have garnered significant scientific interest due to their diverse and tunable properties, making them promising candidates for a wide range of applications, including catalysis, gas sensing, and as dielectric materials.[1][2] Among these, bismuth stannate (Bi₂Sn₂O₇) stands out for its unique crystal structure, electronic characteristics, and photocatalytic potential.[3] This technical guide provides an in-depth overview of the fundamental properties of pyrochlore-type this compound, with a focus on its core physical and chemical characteristics, synthesis methodologies, and characterization workflows.

Crystal Structure and Physical Properties

Pyrochlore-type this compound exhibits a complex crystal structure that deviates from the ideal cubic pyrochlore (B1171951) structure. The thermodynamically stable α-phase possesses a remarkably complex unit cell.[1][2]

Table 1: Crystallographic Data for Pyrochlore-Type this compound (α-phase)

| Property | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | Pc | [4] |

| Lattice Parameters | a = 15.0502(6) Å | [4] |

| b = 15.0545(6) Å | [4] | |

| c = 21.5114(4) Å | [4] | |

| β = 90.038(4)° | [4] | |

| Unique Atoms in Asymmetric Unit | 176 | [4] |

Table 2: Electronic and Optical Properties of Pyrochlore-Type this compound

| Property | Value | Reference |

| Band Gap | ~2.72 eV (Indirect) | [5] |

| Electronic Structure | Valence band dominated by Bi 6s and O 2p states. Conduction band dominated by Sn 5s, O 2p, and Bi 6p states. | [1] |

| Thermochromic Property | Reversible color change from pale-yellow at 25°C to reddish-brown at 550°C. | [6] |

While specific quantitative data on the dielectric constant, electronic conductivity, and thermal expansion coefficient for pure Bi₂Sn₂O₇ are not extensively reported, studies on related bismuth-based pyrochlores provide valuable insights. For instance, bismuth tantalate-based pyrochlores exhibit moderate dielectric constants (ε ≈ 24–92 at 1 MHz) and low dielectric losses.[7][8] The thermal expansion coefficient for various doped bismuth tantalates generally falls in the range of 3.6 to 9.3 x 10⁻⁶ °C⁻¹ over a wide temperature range.[9][10][11]

Experimental Protocols: Synthesis of Pyrochlore-Type this compound

Several methods have been successfully employed for the synthesis of pyrochlore-type this compound, each offering distinct advantages in terms of crystallinity, particle size, and purity.

Solid-State Reaction Method

This is a conventional and widely used method for preparing polycrystalline ceramic materials.

Protocol:

-

Precursor Selection: High-purity bismuth(III) oxide (Bi₂O₃) and tin(IV) oxide (SnO₂) powders are used as starting materials.

-

Stoichiometric Mixing: The precursor powders are weighed in a 1:1 molar ratio and intimately mixed. This can be achieved by ball milling in a suitable solvent (e.g., ethanol (B145695) or acetone) for several hours to ensure homogeneity.[12]

-

Drying: The resulting slurry is dried to remove the solvent.

-

Calcination: The dried powder mixture is placed in an alumina (B75360) crucible and subjected to a multi-stage calcination process in air. A typical heating profile involves sequential heating at temperatures ranging from 650°C to 1050°C, with intermediate grinding steps to promote reactivity and phase purity.[13] Each calcination stage is typically held for 15 hours or more.[6][13]

-

Phase Analysis: After the final calcination step, the product is characterized by X-ray diffraction (XRD) to confirm the formation of the single-phase pyrochlore structure.

Hydrothermal Synthesis

This method allows for the synthesis of nanocrystalline materials at relatively lower temperatures.

Protocol:

-

Precursor Solution Preparation: Stoichiometric amounts of bismuth and tin salts (e.g., Bi(NO₃)₃·5H₂O and SnCl₄·5H₂O) are dissolved in a suitable solvent.

-

pH Adjustment: A mineralizer, such as a strong base (e.g., NaOH or KOH), is added to the precursor solution to induce precipitation and control the pH.

-

Hydrothermal Reaction: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature of approximately 240°C for a specific duration (e.g., 12-36 hours).[14][15]

-

Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products, and finally dried.[15]

Sol-Gel Method

The sol-gel process offers excellent control over the chemical homogeneity and microstructure of the final product.

Protocol:

-

Precursor Solution and Sol Formation: Bismuth and tin precursors (e.g., nitrates or alkoxides) are dissolved in a suitable solvent, often in the presence of a chelating agent like citric acid or ethylene (B1197577) glycol.[16]

-

Gelation: The solution is heated to promote polymerization and the formation of a viscous gel.

-

Drying: The gel is dried to remove the solvent, resulting in a xerogel.

-

Calcination: The xerogel is then calcined at elevated temperatures to decompose the organic components and crystallize the desired pyrochlore phase. The calcination temperature is typically in the range of 500-800°C.[16]

Experimental and Logical Workflows

The synthesis and characterization of pyrochlore-type this compound follow a systematic workflow to ensure the desired material properties are achieved and thoroughly evaluated.

The logical relationship for selecting a synthesis method often depends on the desired final properties of the material.

References

- 1. A theoretical and experimental study of the distorted pyrochlore Bi2Sn2O7 | Semantic Scholar [semanticscholar.org]

- 2. A theoretical and experimental study of the distorted pyrochlore Bi2Sn2O7 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrochlore Bi2Sn2O7 photocatalysts: a systematic review on performance tuning and multifunctional applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. johnevans.webspace.durham.ac.uk [johnevans.webspace.durham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Ni-Doped Bismuth–Magnesium Tantalate Pyrochlores: Structural and Electrical Properties, Thermal Expansion, X-ray Photoelectron Spectroscopy, and Near-Edge X-ray Absorption Fine Structure Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lettersonmaterials.com [lettersonmaterials.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Fe-Doping on Thermal Expansion and Stability of Bismuth Magnesium Tantalate Pyrochlorere - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijphysics.fi.itb.ac.id [ijphysics.fi.itb.ac.id]

- 13. Synthesis and NEXAFS and XPS Characterization of Pyrochlore-Type Bi1.865Co1/2Fe1/2Ta2O9+Δ [mdpi.com]

- 14. Hydrothermal synthesis and characterization of nanocrystalline pyrochlore oxides M2Sn2O7 (M = La, Bi, Gd or Y) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

First-Principles Insights into the Electronic Landscape of Bismuth Stannate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of bismuth stannate (Bi₂Sn₂O₇) through the lens of first-principles computational studies. This compound, a pyrochlore (B1171951) oxide, has garnered significant interest for its potential applications in catalysis, gas sensing, and optoelectronics. A fundamental understanding of its electronic properties is paramount for the rational design and development of novel materials and devices. This document summarizes key findings from theoretical and experimental investigations, presenting quantitative data, detailed methodologies, and visual representations of complex relationships to facilitate a comprehensive understanding.

The Polymorphic Nature of this compound

This compound is notable for its complex polymorphism, exhibiting multiple crystal structures that are stable at different temperatures. These structural variations have a profound impact on the material's electronic properties. The three primary polymorphs are:

-

γ-Bi₂Sn₂O₇: The high-temperature phase, stable above 900 K, possesses a standard cubic pyrochlore structure with the space group Fd

m. In this phase, the Bi³⁺ cations are displaced from their ideal crystallographic sites.3ˉ -

β-Bi₂Sn₂O₇: This intermediate-temperature phase is stable between approximately 390 K and 900 K. While metrically cubic, detailed diffraction studies have revealed a lower-symmetry orthorhombic Aba2 structure.

-

α-Bi₂Sn₂O₇: The low-temperature, thermodynamically stable phase, which adopts a complex monoclinic structure. Initially proposed as a P1c1 structure, a more recent and simplified model suggests a Cc space group.

The transitions between these phases involve subtle atomic displacements, particularly of the bismuth and oxygen atoms, while the SnO₆ octahedra remain relatively rigid.

Quantitative Electronic and Structural Data

First-principles calculations, primarily based on Density Functional Theory (DFT), have provided valuable quantitative insights into the structural and electronic properties of this compound polymorphs.

Table 1: Comparison of Structural Parameters for this compound Polymorphs

| Polymorph | Crystal System | Space Group | Calculated Lattice Parameters (Å, °) |

| γ-Bi₂Sn₂O₇ | Cubic | Fd | a = 10.795 |

| β-Bi₂Sn₂O₇ | Orthorhombic | Aba2 | a = 13.155, b = 7.541, c = 13.146 |

| α-Bi₂Sn₂O₇ | Monoclinic | Cc | a = 13.108, b = 7.559, c = 13.115, β = 109.6 |

Note: Lattice parameters are sourced from theoretical calculations and may vary slightly from experimental values.

Table 2: Calculated Electronic Properties of this compound

| Polymorph | Computational Method | Calculated Band Gap (eV) | Band Gap Type |

| γ-Bi₂Sn₂O₇ | DFT (GGA-PBE) | ~2.72 | Indirect |

| α-Bi₂Sn₂O₇ | DFT (Details not specified) | Not explicitly stated | Not explicitly stated |

| β-Bi₂Sn₂O₇ | DFT (Details not specified) | Not explicitly stated | Not explicitly stated |

Note: The band gap of semiconductors is often underestimated by standard DFT functionals like GGA. More advanced methods like hybrid functionals (e.g., HSE06) can provide more accurate predictions.

Methodologies: Computational and Experimental Protocols

A clear understanding of the methods employed in both theoretical and experimental studies is crucial for interpreting the results and for future research.

First-Principles Computational Protocol

The majority of theoretical studies on this compound utilize Density Functional Theory (DFT) as implemented in software packages like the Vienna Ab initio Simulation Package (VASP). A typical workflow for these calculations is as follows:

First-principles DFT calculation workflow.

Key Computational Parameters:

-

Software: Vienna Ab initio Simulation Package (VASP) is commonly used.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for structural optimization. For more accurate electronic structure calculations, hybrid functionals like HSE06 are employed.

-

Pseudopotentials: The projector-augmented wave (PAW) method is typically used to describe the interaction between core and valence electrons.

-

Plane-Wave Cutoff Energy: A cutoff energy, for example, of 450 eV, is applied to the plane-wave basis set.

-

Brillouin Zone Sampling: A Monkhorst-Pack grid of k-points is used to sample the Brillouin zone. The density of this grid depends on the size of the unit cell.

-

Convergence Criteria: Calculations are considered converged when the total energy difference between self-consistent field cycles is negligible (e.g., 10⁻⁵ eV) and the forces on each atom are below a certain threshold (e.g., 0.05 eV/Å).

Experimental Synthesis Protocol: Hydrothermal Method

Nanocrystalline this compound pyrochlores can be synthesized via a hydrothermal method.

Typical Procedure:

-

Precursor Preparation: Stoichiometric amounts of bismuth and tin precursors (e.g., nitrates or chlorides) are dissolved in a suitable solvent.

-

pH Adjustment: The pH of the solution is adjusted, often with a basic solution like NaOH or KOH, to induce precipitation.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 240 °C) for a set duration.

-

Product Recovery: After cooling, the solid product is collected by centrifugation, washed with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried.

Visualizing Polymorphic Relationships

The temperature-induced phase transitions in this compound can be visualized as a signaling pathway, illustrating the transformation from the high-temperature cubic phase to the low-temperature monoclinic phase.

Phase transitions in this compound.

Analysis of the Electronic Structure

First-principles calculations reveal that γ-Bi₂Sn₂O₇ is a p-type semiconductor with an indirect band gap of approximately 2.72 eV. The top of the valence band is primarily composed of hybridized O 2p and Bi 6s orbitals, while the bottom of the conduction band is mainly formed by Sn 5s states. This hybridization is crucial for the mobility of charge carriers and influences the material's photocatalytic and sensing properties.

The electronic density of states (EDOS) calculations show that the covalent interactions between the metal cations (Bi and Sn) and the oxygen anions are significant. In the distorted polymorphs (α and β), the asymmetric electron density on the Bi atoms, driven by the stereochemically active 6s² lone pair, is considered the primary driving force for the structural distortions.

Conclusion

First-principles studies have been instrumental in elucidating the intricate relationship between the crystal structure and electronic properties of this compound. The detailed understanding of its various polymorphs, their relative stabilities, and their electronic landscapes provides a solid foundation for the targeted design of Bi₂Sn₂O₇-based materials for a range of technological applications. The computational and experimental protocols outlined in this guide offer a roadmap for researchers seeking to further explore and harness the potential of this promising functional oxide.

A Technical Guide to the Phase Transitions and Stability of Bi2Sn2O7 Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions and stability of bismuth stannate (Bi2Sn2O7) polymorphs. Bi2Sn2O7 is a material of significant interest due to its potential applications in catalysis, gas sensing, and photocatalysis.[1] Understanding the stability and interconversion of its different crystalline forms—α, β, and γ—is crucial for harnessing its properties for various technological applications. This document summarizes the key structural data, phase transition conditions, and the experimental protocols used to investigate these phenomena.

Introduction to Bi2Sn2O7 Polymorphs

This compound, Bi2Sn2O7, is known to exist in at least three main polymorphic forms, designated as α, β, and γ. These polymorphs exhibit distinct crystal structures and are stable under different temperature and pressure regimes. The transitions between these phases are complex and have been the subject of extensive research. The high-temperature γ-phase possesses a cubic pyrochlore (B1171951) structure, while the lower-temperature α and β phases exhibit more complex, distorted structures.[1] The sequence of phase transitions upon cooling is generally from the γ to the β and then to the α phase.[1]

Quantitative Data on Bi2Sn2O7 Polymorphs

The structural details and stability ranges of the Bi2Sn2O7 polymorphs have been determined through various experimental techniques, primarily high-temperature and high-pressure X-ray and neutron diffraction. The key quantitative data are summarized in the tables below.

Table 1: Phase Transition Conditions for Bi2Sn2O7 Polymorphs

| Transition | Temperature | Pressure (at ambient T) | Pressure (at 623 K) |

| α → β | 390 K | 11.6 - 13.6 GPa | - |

| β → γ | 900 K | 18.4 - 20.7 GPa | ~16 GPa |

Note: The transition temperatures and pressures can vary slightly depending on the experimental conditions.

Table 2: Crystallographic Data for Bi2Sn2O7 Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (a, b, c, β) | Temperature | Pressure |

| α-Bi2Sn2O7 | Monoclinic | Cc | a = 13.15493(6) Å, b = 7.54118(4) Å, c = 15.07672(7) Å, β = 125.0120(3)° | 293 K | Ambient |

| β-Bi2Sn2O7 | Orthorhombic | Aba2 | a = 7.571833(8) Å, b = 21.41262(2) Å, c = 15.132459(14) Å | 470 K | Ambient |

| γ-Bi2Sn2O7 | Cubic | Fd-3m | a = 10.7225(7) Å | 996 K | Ambient |

Experimental Protocols

The investigation of Bi2Sn2O7 polymorphs requires specialized experimental techniques capable of achieving high temperatures and pressures, coupled with sensitive structural characterization methods.

Synthesis of Bi2Sn2O7

Solid-State Reaction: A common method for synthesizing polycrystalline Bi2Sn2O7 is through a high-temperature solid-state reaction.

-

Precursor Mixing: Stoichiometric amounts of high-purity Bi2O3 and SnO2 powders are intimately ground together in an agate mortar and pestle.

-

Calcination: The mixed powder is then placed in an alumina (B75360) crucible and fired in a furnace. A typical firing profile involves heating to 1373 K for 16 hours.

-

Cooling and Characterization: The sample is cooled to room temperature. The phase purity of the resulting powder is confirmed using powder X-ray diffraction.

Hydrothermal Synthesis: Nanocrystalline Bi2Sn2O7 can be prepared via a hydrothermal method, which allows for the formation of materials with high surface area.

-

Precursor Solution: Appropriate amounts of bismuth and tin precursors, such as Bi(NO3)3·5H2O and Na2SnO3·3H2O, are dissolved in a suitable solvent, often deionized water or a mixture with ethanol.

-

pH Adjustment: The pH of the solution is adjusted, for instance, to a highly alkaline value (e.g., pH 13) using a base like NaOH.

-

Hydrothermal Reaction: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 200 °C) for a set duration (e.g., 24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and finally dried in an oven at a low temperature (e.g., 60 °C).

High-Pressure and High-Temperature Diffraction

Diamond Anvil Cell (DAC) for High-Pressure Studies: To study the phase transitions of Bi2Sn2O7 under high pressure, a diamond anvil cell (DAC) is employed.

-

Sample Loading: A small amount of the Bi2Sn2O7 powder is placed in a sample chamber drilled in a metal gasket, which is positioned between two diamond anvils.

-

Pressure Medium and Standard: A pressure-transmitting medium (e.g., a silicone oil or a gas like neon) is loaded into the sample chamber to ensure hydrostatic conditions. A pressure calibrant, such as a ruby chip, is also included to determine the pressure via ruby fluorescence spectroscopy.

-

Data Collection: The DAC is mounted on a diffractometer, typically at a synchrotron source to achieve a high-flux, focused X-ray beam. X-ray diffraction patterns are collected at various pressures. For high-temperature, high-pressure experiments, the DAC can be equipped with a resistive heater.

In Situ High-Temperature Diffraction: To investigate temperature-induced phase transitions, samples are studied using X-ray or neutron diffraction while being heated.

-

Sample Mounting: The Bi2Sn2O7 powder is loaded into a suitable sample holder, such as a quartz capillary for X-ray diffraction or a vanadium can for neutron diffraction.

-

Heating: The sample is heated in a furnace capable of reaching the desired temperatures (e.g., up to 1400 K).

-

Data Acquisition: Diffraction data are collected at various temperature intervals to monitor the structural changes and identify phase transition temperatures.

Visualizing Phase Transitions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the Bi2Sn2O7 polymorphs and the general experimental procedures for their study.

Caption: Phase transitions of Bi2Sn2O7 polymorphs with temperature and pressure.

Caption: Experimental workflow for Bi2Sn2O7 synthesis and characterization.

References

The Crystal Chemistry of Bismuth Stannate: A Technical Guide to a Complex Ternary Metal Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternary metal oxides represent a significant class of materials with diverse and tunable properties, making them highly attractive for a wide range of applications, from catalysis and gas sensing to photocatalysis and dielectric materials. Among these, bismuth stannate (Bi₂Sn₂O₇) has garnered considerable interest due to its complex crystal chemistry, rich polymorphism, and promising functional properties. This technical guide provides an in-depth exploration of the crystal chemistry of this compound, focusing on its structure, synthesis, and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science and related fields.

Crystal Structure and Polymorphism of this compound

This compound is known to exist in at least three different polymorphic forms, designated as α, β, and γ, each stable within a specific temperature range. The fundamental building block of these structures is the pyrochlore (B1171951) A₂B₂O₇ lattice, where the A-site is occupied by Bi³⁺ ions and the B-site by Sn⁴⁺ ions. This arrangement forms a network of corner-sharing SnO₆ octahedra.[1] The polymorphism in Bi₂Sn₂O₇ arises from distortions in this ideal pyrochlore structure, primarily driven by the stereochemically active 6s² lone pair of the Bi³⁺ cation, which favors a low-symmetry coordination environment.[2]

The phase transitions between these polymorphs are temperature-dependent. The high-temperature γ-phase transitions to the intermediate β-phase at approximately 900 K in what is reported as a second-order transition.[3] A subsequent first-order phase transition to the low-temperature α-phase occurs at around 390 K.[3]

Crystallographic Data

The crystallographic parameters of the three main polymorphs of Bi₂Sn₂O₇ are summarized in the table below. These values have been determined through powder X-ray and neutron diffraction studies, often employing Rietveld refinement for accurate structural determination.[2]

| Phase | Temperature Stability | Crystal System | Space Group | Lattice Parameters (Å, °) |

| γ-Bi₂Sn₂O₇ | > 900 K | Cubic | Fd-3m | a = 10.73 |

| β-Bi₂Sn₂O₇ | 390 - 900 K | Orthorhombic | Aba2 | a = 7.5718, b = 21.4126, c = 15.1325 |

| α-Bi₂Sn₂O₇ | < 390 K | Monoclinic | Cc | a = 13.1549, b = 7.5412, c = 15.0767, β = 125.012 |

Synthesis of this compound

The synthesis of phase-pure this compound requires precise control over reaction conditions. Several methods have been successfully employed, with solid-state reaction and hydrothermal synthesis being the most common.

Solid-State Reaction Method

This conventional method involves the high-temperature reaction of precursor oxides.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity bismuth(III) oxide (Bi₂O₃) and tin(IV) oxide (SnO₂) are intimately mixed. For example, to synthesize Bi₂Sn₂O₇, a 1:2 molar ratio of Bi₂O₃ to SnO₂ is used (e.g., 1.214 g of Bi₂O₃ and 0.786 g of SnO₂).[2]

-

Grinding: The precursor powders are thoroughly ground together in an agate mortar and pestle to ensure a homogeneous mixture.

-

Calcination: The mixture is placed in an alumina (B75360) crucible and calcined in a furnace. A typical firing profile involves heating to 1373 K (1100 °C) for 16 hours in air.[2]

-

Cooling and Characterization: The furnace is allowed to cool down to room temperature, and the resulting powder is collected for characterization.

References

Determining the Band Gap of Bismuth Stannate Semiconductors: A Technical Guide

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals detailing the methodologies for determining the band gap of bismuth stannate (Bi₂Sn₂O₇) semiconductors. This document outlines the primary synthesis techniques and the subsequent optical characterization methods crucial for evaluating the material's electronic properties.

This compound, a pyrochlore-type ternary oxide semiconductor, has garnered significant attention for its potential applications in photocatalysis, gas sensing, and as a dielectric material.[1] A critical parameter governing its performance in these applications is its electronic band gap (Eg), which dictates the energy required to excite an electron from the valence band to the conduction band. Accurate determination of this value is paramount for material engineering and device fabrication.

Synthesis of this compound (Bi₂Sn₂O₇)

The properties of this compound, including its band gap, are highly dependent on its crystallinity, particle size, and morphology. These characteristics are, in turn, controlled by the synthesis method. The two most prevalent methods for synthesizing Bi₂Sn₂O₇ powders are the hydrothermal method and the solid-state reaction method.

Hydrothermal Synthesis

The hydrothermal method is a versatile, low-temperature approach that allows for precise control over the size and shape of the resulting nanoparticles.[2][3]

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of a bismuth salt (e.g., Bismuth (III) nitrate (B79036) pentahydrate, Bi(NO₃)₃·5H₂O) and a tin salt (e.g., Sodium stannate trihydrate, Na₂SnO₃·3H₂O or Tin (IV) chloride pentahydrate, SnCl₄·5H₂O) are dissolved in a suitable solvent, often deionized water or a water/ethanol (B145695) mixture.[2][4]

-

pH Adjustment: The pH of the precursor solution is adjusted by the dropwise addition of a mineralizer, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The final pH plays a crucial role in the morphology of the product.[2]

-

Hydrothermal Reaction: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 160°C and 200°C for a duration of 12 to 48 hours.[2]

-

Product Recovery: After the reaction, the autoclave is allowed to cool to room temperature. The precipitate is collected via centrifugation, washed multiple times with deionized water and ethanol to remove impurities, and finally dried in an oven at 60-80°C.[2]

-

Calcination (Optional): To enhance crystallinity, the dried powder may be calcined in a muffle furnace at temperatures ranging from 400°C to 700°C.[2]

Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of solid precursors to form the desired product.

Experimental Protocol:

-

Precursor Mixing: High-purity oxide powders, such as bismuth oxide (Bi₂O₃) and tin oxide (SnO₂), are weighed in stoichiometric amounts.

-

Grinding: The powders are intimately mixed and ground together, often using a mortar and pestle or a ball mill, to ensure a homogeneous mixture.

-

Calcination: The mixed powder is placed in a crucible and heated in a furnace at high temperatures, typically above 900 K, for an extended period to facilitate the reaction and formation of the Bi₂Sn₂O₇ phase.[5]

Band Gap Determination

The most common experimental technique for determining the band gap of semiconductor powders like this compound is through optical absorption measurements, specifically using UV-Vis Diffuse Reflectance Spectroscopy (DRS).[4][6] The obtained data is then analyzed using a Tauc plot.

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

Experimental Protocol:

-

Sample Preparation: The synthesized Bi₂Sn₂O₇ powder is packed into a sample holder. A standard reflectance material, such as BaSO₄ or a calibrated integrating sphere coating, is used as a reference.

-

Data Acquisition: The diffuse reflectance spectrum of the sample is recorded over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer equipped with an integrating sphere accessory.[6] The instrument measures the ratio of the light reflected from the sample to that reflected from the reference.

Tauc Plot Analysis

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is described by the Tauc equation:[6]

(αhν)1/γ = B(hν - Eg)

where:

-

α is the absorption coefficient.

-

h is Planck's constant.

-

ν is the photon frequency.

-

Eg is the band gap energy.

-

B is a constant.

-

γ is a parameter that depends on the nature of the electronic transition. For direct allowed transitions, γ = 1/2; for indirect allowed transitions, γ = 2.[7] this compound is generally considered to have an indirect band gap.[8]

For powdered samples measured with DRS, the Kubelka-Munk function, F(R), is used as a proxy for the absorption coefficient:[6]

F(R) = (1-R)² / 2R ∝ α

where R is the reflectance.

Data Analysis Protocol:

-

Data Conversion: The measured reflectance (R) data is converted to the Kubelka-Munk function, F(R). The wavelength (λ) is converted to photon energy (E = hν = hc/λ) in electron volts (eV).

-

Tauc Plot Construction: A graph of [F(R)hν]1/γ versus hν is plotted. For this compound (an indirect band gap semiconductor), this is typically [F(R)hν]1/2 vs. hν.[9]

-

Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis (where [F(R)hν]1/2 = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).[6][10]

Quantitative Data Summary

The following tables summarize quantitative data for this compound (Bi₂Sn₂O₇) synthesized via the hydrothermal method, as reported in the literature. Variations in band gap values can be attributed to differences in synthesis conditions, which affect particle size, crystallinity, and surface defects.

Table 1: Hydrothermal Synthesis Parameters for Bi₂Sn₂O₇

| Bismuth Precursor | Tin Precursor | Mineralizer | Temperature (°C) | Time (h) | pH | Reference |

| Bi(NO₃)₃·5H₂O | Na₂SnO₃·3H₂O | NaOH | 160 - 200 | 12 - 48 | 5 - 13 | [2] |

| Bi(NO₃)₃·5H₂O | Na₂SnO₃·3H₂O | - | 180 - 200 | 12 - 24 | - | [4] |

| Bi(NO₃)₃·5H₂O | - | - | - | 24 | - | [11] |

Table 2: Reported Band Gap Energies and Properties of Bi₂Sn₂O₇

| Synthesis Method | Morphology | Band Gap (Eg) (eV) | Specific Surface Area (m²/g) | Reference |

| Hydrothermal | Clew-like | - | - | [11] |

| Hydrothermal | Flower-like | - | ~4x that of nanoparticles | [3] |

| Hydrothermal | - | 2.81 | - | [12] |

| Hydrothermal | - | 2.97 | 29.80 | [9] |

| First-principles calculation | γ-Bi₂Sn₂O₇ | ~2.72 (Indirect) | - | [8] |

Visualized Workflows

References

- 1. Emerging this compound semiconductor and its photocatalytic applications in pollutant degradation via Z/S-scheme heterostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A facile template-free synthesis of Bi2Sn2O7 with flower-like hierarchical architecture for enhanced visible-light photocatalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Self-Assembly of Bi2Sn2O7/β-Bi2O3 S-Scheme Heterostructures for Efficient Visible-Light-Driven Photocatalytic Degradation of Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Hydrothermal synthesis of clew-like Bi2Sn2O7 and visible-light photocatalytic activity | Atlantis Press [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bismuth Stannate: Synthesis Methods and Applications

Introduction

Bismuth stannates, a class of ternary metal oxides, are gaining significant interest within the scientific community for their versatile applications in photocatalysis, gas sensing, and electronics.[1] These materials, particularly the pyrochlore-structured bismuth stannate (Bi₂Sn₂O₇), exhibit excellent photocatalytic and gas-sensing properties.[2][3] Their unique electronic structure, photoelectric response, and stability make them promising candidates for environmental remediation and the development of next-generation sensors.[4]

This technical guide provides a comprehensive review of the primary synthesis methods for this compound, complete with detailed experimental protocols and quantitative data. It further explores its key applications, outlining the underlying mechanisms and performance metrics relevant to researchers, scientists, and professionals in material science and drug development.

Synthesis Methods for this compound

The properties of this compound nanoparticles, including particle size, morphology, and crystallinity, are heavily influenced by the synthesis method.[1] Common techniques include hydrothermal synthesis, solid-state reaction, co-precipitation, and the sol-gel method.

Hydrothermal Synthesis

The hydrothermal method is a widely used technique for producing crystalline nanomaterials at relatively low temperatures, allowing for precise control over the final product's characteristics.[1]

Experimental Protocol: Hydrothermal Synthesis of this compound

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a minimal volume of dilute nitric acid to prevent hydrolysis, followed by dilution with deionized (DI) water.[1]

-

In a separate beaker, dissolve the corresponding stoichiometric amount of Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) or Sodium stannate trihydrate (Na₂SnO₃·3H₂O) in DI water.[1][5]

-

-

Mixing and pH Adjustment:

-

Slowly add the tin precursor solution to the bismuth nitrate solution under vigorous magnetic stirring to ensure a homogeneous mixture.[1]

-

Adjust the pH of the resulting suspension by the dropwise addition of a sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-6 M) until the desired pH (typically 5-13) is achieved. A precipitate will form during this step.[1]

-

-

Hydrothermal Treatment:

-

Product Recovery and Purification:

-

After the reaction period, allow the autoclave to cool down to room temperature naturally.[1]

-

Collect the precipitate by centrifugation.[1]

-

Wash the collected product multiple times with DI water and ethanol (B145695) to remove unreacted precursors and by-products.[1]

-

Dry the final powder in an oven at 60-80°C for several hours.[1]

-

-

Post-synthesis Annealing (Optional):

-

The dried powder can be calcined at higher temperatures (e.g., 400-700°C) to improve crystallinity and remove any residual organic species.[1]

-

Table 1: Quantitative Data for Hydrothermal Synthesis of Bismuth Stannates

| Parameter | Value Range | Influence on Product Properties |

|---|---|---|

| Bi:Sn Molar Ratio | Stoichiometric (e.g., 2:2, 2:3) | Determines the final compound stoichiometry (e.g., Bi₂Sn₂O₇).[1] |

| pH | 5 - 13 | Influences the morphology and particle size of the final product.[1] |

| Reaction Temperature | 160 - 200 °C | Affects reaction kinetics, crystallinity, and phase purity.[1] |

| Reaction Time | 12 - 48 hours | Influences crystal growth and completion of the reaction.[1] |

| Autoclave Filling | 70 - 80% | A critical safety parameter for achieving desired pressure.[1] |

Caption: General experimental workflow for hydrothermal synthesis of this compound.

Solid-State Reaction

This conventional ceramic method involves the reaction of solid precursors at high temperatures to form a new, well-defined solid structure.

Experimental Protocol: Solid-State Reaction Synthesis

-

Precursor Preparation: Weigh stoichiometric amounts of high-purity bismuth oxide (Bi₂O₃) and tin dioxide (SnO₂) powders.[3][6]

-

Mixing: Intimately mix the precursor oxides in an agate mortar with a pestle. Wet grinding with a solvent like methanol (B129727) can be used to improve homogeneity.[7]

-

Calcination: Place the mixed powder in an alumina (B75360) crucible and heat it in a muffle furnace. The reaction typically occurs at temperatures above 650°C, with sintering often performed around 800°C to ensure complete conversion to this compound.[3][6]

-

Grinding: After cooling, grind the resulting product to obtain a fine powder. The process of grinding and firing may be repeated to ensure a homogeneous, single-phase product.[7]

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of bismuth and tin ions from a solution to form a precursor, which is then calcined to yield the final product.[2]

Experimental Protocol: Co-precipitation Synthesis

-

Precursor Solution Preparation:

-

Precipitation: Add Solution B dropwise into Solution A at a constant rate under vigorous magnetic stirring to form a translucent emulsion.[2]

-

pH Adjustment and Aging: Add a gelling agent (e.g., citric acid) and a dispersant (e.g., polyethylene (B3416737) glycol). Adjust the pH to be alkaline (e.g., 8-12) by adding NaOH solution dropwise.[2] Continue stirring and then let the solution age for several hours.[2]

-

Product Recovery: Remove the supernatant liquid. Wash the precipitate repeatedly with deionized water and alcohol, using centrifugation to separate the solid.[2]

-

Drying and Sintering: Dry the collected precursor powder in an oven (e.g., at 80°C for 12 hours).[2] After grinding, sinter the precursor at a high temperature in a vacuum furnace to obtain the final this compound nanopowder.[2]

Sol-Gel Method

The sol-gel technique involves the creation of a colloidal solution (sol) that is subsequently gelled and calcined to produce the oxide material.[8]

Experimental Protocol: Sol-Gel Synthesis

-

Sol Formation: Dissolve a bismuth precursor, such as Bismuth nitrate (Bi(NO₃)₃·5H₂O), in nitric acid. Mix this with citric acid in a 1:1 molar ratio.[8]

-

pH Adjustment: Adjust the pH of the solution to approximately 3. A surfactant like polyethylene glycol (PEG) can be added to prevent agglomeration.[8]

-

Gelation: Stir the solution for several hours until a sol is formed. Then, heat the sol (e.g., at 80°C) for several hours to form a yellowish gel.[8]

-

Decomposition and Calcination: Decompose the gel by heating it in an oven (e.g., at 120°C). Calcine the resulting powder at a higher temperature (e.g., 500°C) to obtain the crystalline bismuth oxide nanoparticles.[8][9]

Applications of this compound

This compound's favorable electronic and surface properties make it a highly effective material for photocatalysis and gas sensing.

Photocatalysis

This compound is an efficient photocatalyst for the degradation of hazardous organic pollutants in wastewater under visible light irradiation.[10][11] It shows high efficiency in degrading dyes like Rhodamine B and Methylene Blue.[12]

Experimental Protocol: Evaluation of Photocatalytic Activity

-

Catalyst Suspension: Disperse a known amount of the synthesized this compound powder in an aqueous solution of a model pollutant (e.g., 15 ppm Rhodamine B).[12]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the pollutant molecules to establish an adsorption-desorption equilibrium with the catalyst's surface.[12]

-

Photoreaction: Irradiate the suspension with a suitable light source (e.g., a Xenon lamp with a UV cutoff filter for visible light studies).[12]

-

Analysis: Withdraw aliquots of the suspension at regular time intervals. Centrifuge the aliquots to remove the catalyst particles.[12]

-

Degradation Measurement: Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer. The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 , where C₀ is the initial concentration and Cₜ is the concentration at time t.[12]

Table 2: Comparative Photocatalytic Performance Under Visible Light

| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) |

|---|---|---|---|

| Bi₂Sn₂O₇ | Rhodamine B | ~87% | 240 |

| Bi₂Sn₂O₇ | Rhodamine B | 98% | 100 |

| Bi₂Sn₂O₇/g-C₃N₄ | Norfloxacin | 94% | 180 |

| N-doped TiO₂ | Rhodamine B | 60% | 150 |

| g-C₃N₄/BiOBr | Rhodamine B | >90% | 60 |

Note: Data is compiled from various sources and experimental conditions may vary.[12]

Caption: General mechanism of photocatalytic degradation by this compound.

Gas Sensing

This compound is a promising material for fabricating chemoresistive gas sensors, which show a selective response to gases like carbon monoxide (CO).[3][6] The sensing mechanism relies on the change in the material's electrical resistance upon exposure to a target gas.[6]

Experimental Protocol: Gas Sensor Fabrication and Testing

-

Paste Formation: Mix the synthesized this compound powder with an organic binder to form a uniform paste.[6]

-

Sensor Fabrication: Coat the paste onto an alumina substrate fitted with interdigitated electrodes (e.g., gold or platinum) using screen-printing or drop-coating.[6]

-

Sintering: Sinter the sensor at a high temperature to remove the binder and stabilize the sensing film.[6]

-

Testing Setup: Place the sensor in a sealed test chamber with a controlled atmosphere and temperature.[6]

-

Baseline Measurement: Pass a carrier gas (e.g., dry air) through the chamber until the sensor's baseline resistance (Ra) stabilizes.[6]

-

Gas Exposure: Introduce a specific concentration of the target gas mixed with the carrier gas into the chamber and record the change in resistance until it stabilizes (Rg).[6]

-

Response Calculation: The sensor response is calculated as the ratio Ra/Rg for n-type semiconductors.[6] Response and recovery times are measured as the time taken to reach 90% of the total resistance change.[6]

Table 3: Performance Comparison of Metal Oxide Gas Sensors for CO Detection

| Sensing Material | Operating Temp. (°C) | Sensitivity / Response | Response Time (s) | Recovery Time (s) |

|---|---|---|---|---|

| Bi₂Sn₂O₇ | - | Selective to CO | - | - |

| SnO₂ | 300 | ~2.34 (at 10 ppm) | 6 | 88 |

| ZnO | 250 | ~80% (at 50 ppm) | 21 | 70 |

| In₂O₃ | 350 | 3.46 (at 400 ppm) | 41 | 43 |

Note: Data is compiled from various sources and experimental conditions may vary.[6]

Caption: Experimental workflow for fabrication and testing of metal oxide gas sensors.

Caption: The chemoresistive sensing mechanism of n-type semiconductor gas sensors.

Characterization Techniques

To confirm the successful synthesis and properties of this compound, several characterization techniques are essential:

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the synthesized powder.[1]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to observe the morphology, particle size, and microstructure of the product.[1]

-

Energy-Dispersive X-ray Spectroscopy (EDS): Confirms the elemental composition and the atomic ratio of bismuth to tin in the sample.[1]

Conclusion

This compound is a highly versatile functional material with significant potential. The ability to tailor its structural and morphological properties through various synthesis routes, such as the hydrothermal and sol-gel methods, allows for the optimization of its performance in specific applications. Its demonstrated efficacy as a visible-light-driven photocatalyst for environmental remediation and as a selective chemoresistive gas sensor highlights its importance in developing advanced materials. Future research may focus on creating this compound-based composites and heterostructures to further enhance their efficiency and expand their range of applications.[5][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of flower-cluster-shaped this compound nano-powder - Eureka | Patsnap [eureka.patsnap.com]

- 3. Metal stannates and their role as potential gas-sensing elements - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. One bismuth three benefits: an overview of bismuth-based photocatalysts for energy conversion, environmental treatment and biomedical applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ajer.org [ajer.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Emerging this compound semiconductor and its photocatalytic applications in pollutant degradation via Z/S-scheme het… [ouci.dntb.gov.ua]

Early studies on the properties of bismuth stannate compounds

An In-depth Technical Guide to Early Studies on the Properties of Bismuth Stannate Compounds

Introduction

This compound (Bi₂Sn₂O₇) is a ternary metal oxide that has garnered significant interest for its potential applications in diverse fields such as catalysis, gas sensing, and optoelectronics.[1] It belongs to the pyrochlore (B1171951) family of compounds, which have the general formula A₂B₂O₇. The properties of this compound are intrinsically linked to its complex crystal structure, which exhibits polymorphism—the ability to exist in multiple distinct crystalline forms. Early research focused on understanding these structures, developing synthesis methods, and characterizing the fundamental optical and electrical properties that underpin its functionality. This guide provides a technical overview of these foundational studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical processes and relationships.

Crystal Structure and Polymorphism

This compound is notable for its complex polymorphism, undergoing symmetry-lowering phase transitions as it cools.[2] Three primary polymorphs have been well-characterized in early studies:

-

γ-Bi₂Sn₂O₇: The high-temperature phase, stable above 900 K, which possesses a standard cubic pyrochlore structure.[2]

-

β-Bi₂Sn₂O₇: An intermediate-temperature phase that emerges via a second-order phase transition as the material cools below 900 K. While neutron data show it to be metrically cubic, high-resolution X-ray diffraction reveals a lower-symmetry orthorhombic structure.[2][3]

-

α-Bi₂Sn₂O₇: The thermodynamically stable phase at room temperature, formed through a first-order phase transition around 390 K.[2] It has a complex monoclinic crystal structure with 352 atoms in its unit cell, making it one of the most intricate oxide structures solved from powder diffraction data.[1]

The driving force behind the distorted geometries in the lower temperature phases is attributed to covalent interactions between the metal electronic states and oxygen 2p orbitals, leading to an asymmetric electron density on the Bi³⁺ cation.[4]

Quantitative Crystallographic Data

The structural details of the main this compound polymorphs are summarized below.

| Property | γ-Bi₂Sn₂O₇ | β-Bi₂Sn₂O₇ | α-Bi₂Sn₂O₇ (anew) |

| Crystal System | Cubic | Orthorhombic | Monoclinic |

| Space Group | Fd-3m | Aba2 | Cc |

| Atoms per Cell | 88 | 176 | 88 |

| Stability Range | > 900 K | ~390 K - 900 K | < 390 K |

| Reference | [2] | [2] | [2] |

Visualization of Phase Transitions

The relationship and transition pathway between the different polymorphs can be visualized as a function of temperature.

Experimental Protocols

Early studies employed various synthesis techniques to produce this compound powders and films. The solid-state reaction and hydrothermal methods are among the most common.

Solid-State Reaction Method

This conventional method involves the high-temperature reaction of precursor oxide powders.

Protocol:

-

Precursor Selection: High-purity bismuth(III) oxide (Bi₂O₃) and tin(IV) oxide (SnO₂) powders are used as starting materials.

-

Stoichiometric Mixing: The powders are weighed in a 1:1 molar ratio (for Bi₂Sn₂O₇) and intimately mixed. This is typically achieved by grinding in an agate mortar or through ball milling to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina (B75360) crucible and heated in a furnace. The calcination is often performed in multiple stages, for example, an initial heating at 800°C for 10 hours followed by a second heating at 1000°C for 20 hours, with intermediate grinding to ensure a complete reaction.

-

Product Recovery: The furnace is cooled to room temperature, and the resulting this compound powder is collected for characterization.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure. It is often used to produce nanoparticles.[5]

Protocol:

-

Precursor Solution: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O) are used as precursors.[5]

-

Dissolution: The precursors are dissolved separately in an appropriate solvent. An alkaline medium, such as a solution of NaOH or KOH, is often used to control the pH and facilitate the reaction.

-

Mixing and Transfer: The precursor solutions are mixed under stirring and transferred into a Teflon-lined stainless-steel autoclave.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 120-200°C) for a set duration (e.g., 12-24 hours).[5]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove residual ions, and finally dried in an oven.

Physical and Chemical Properties

Optical Properties

This compound is a semiconductor material, and its optical properties, particularly the band gap, are crucial for its application in photocatalysis and optoelectronics.[1] The visible-light-driven activity is often ascribed to the orbital hybridization of O 2p and Bi 6s states.[1]

| Property | Reported Value (eV) | Synthesis/Measurement Context | Reference |

| Direct Band Gap | 2.29 - 3.31 | For Bi-O system films, varies with phase composition | [6] |

| Amorphous Phase Band Gap | ~2.0 | Amorphous oxide layer at film-substrate interface | [6] |

Electrical Properties

Early studies investigated the electrical conductivity and dielectric response of this compound, often revealing typical semiconductor behavior. Doping with other cations, such as Cr³⁺ or Mn²⁺, was explored to modify these properties.

| Property | Value | Material/Conditions | Reference |

| Conductivity Type | Semiconductor | Bi₂(Sn₀.₉Me₀.₁)₂O₇ (Me=Mn, Cr) | [7] |

| Activation Energy (ρ) | 1.17 eV | Bi₂(Sn₀.₉Cr₀.₁)₂O₇ (300-500 K) | [7] |

| Activation Energy (ρ) | 1.58 eV | Bi₂(Sn₀.₉Mn₀.₁)₂O₇ (300-500 K) | [7] |

| Activation Energy (ε') | 0.3 eV | Bi₂(Sn₀.₉Cr₀.₁)₂O₇ (> 550 K) | [7] |

| Activation Energy (ε'') | 0.6 eV | Bi₂(Sn₀.₉Cr₀.₁)₂O₇ (> 550 K) | [7] |

Material Characterization

A standard suite of analytical techniques is used to confirm the synthesis and characterize the properties of this compound compounds.

Methodologies:

-

X-ray Diffraction (XRD): Used to identify the crystal phase (α, β, γ), determine lattice parameters, and assess the purity of the synthesized powder.

-

Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, grain size, and microstructure of the material.

-

Spectroscopic Ellipsometry: A technique used to determine the dielectric function and optical properties of thin films.[8][9]

-

UV-Visible Spectroscopy: Used to measure the optical absorbance and determine the band gap energy of the semiconductor material.

-

Four-Probe Technique / Electrometer: Used to measure the electrical resistance and current-voltage (I-V) characteristics to understand conductivity mechanisms.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Polymorph exploration of this compound using first-principles phonon mode mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. This compound () for sale [vulcanchem.com]

- 6. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Crystalline Bi2Sn2O7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of crystalline bismuth stannate (Bi2Sn2O7), a pyrochlore (B1171951) oxide with significant potential in photocatalysis. While direct applications in drug development are still emerging, its proven efficacy in degrading organic pollutants and its inherent semiconducting properties suggest potential utility in areas such as the decomposition of pharmaceutical waste and the development of antimicrobial surfaces.

Data Presentation

Table 1: Hydrothermal Synthesis Parameters for Crystalline Bi2Sn2O7

| Parameter | Value Range | Significance |

| Bismuth Precursor | Bi(NO₃)₃·5H₂O | Primary source of bismuth ions. |

| Tin Precursor | Na₂SnO₃·3H₂O, SnCl₄·5H₂O | Primary source of tin ions.[1] |

| Bi:Sn Molar Ratio | 1:1 | Stoichiometric ratio for Bi2Sn2O7. |

| pH | 5 - 13 | Influences the morphology and surface charge of the final product.[2] |

| Reaction Temperature | 160 - 240 °C | Affects crystallinity, particle size, and reaction kinetics.[2][3] |

| Reaction Time | 12 - 48 hours | Influences crystal growth and phase purity.[2] |

| Mineralizer/Solvent | NaOH, KOH, Ethanol (B145695), Deionized Water | Controls the dissolution and recrystallization of precursors. |

Table 2: Physicochemical and Photocatalytic Properties of Hydrothermally Synthesized Bi2Sn2O7

| Property | Typical Values | Measurement Technique | Significance |

| Crystalline Structure | Pyrochlore | X-ray Diffraction (XRD) | The pyrochlore structure is crucial for its electronic and photocatalytic properties.[3] |

| Morphology | Nanoparticles, Nanosheets, Flower-like Hierarchical Architectures | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Morphology influences surface area and accessibility of active sites.[4] |

| Particle Size | 10 - 60 nm | TEM | Smaller particle size generally leads to a larger surface area. |

| Specific Surface Area | 1.67 - 87.63 m²/g | Brunauer–Emmett–Teller (BET) Analysis | A larger surface area provides more active sites for photocatalysis.[5] |

| Band Gap (Eg) | ~2.61 - 2.75 eV | UV-Vis Diffuse Reflectance Spectroscopy (DRS) | The band gap determines the wavelength of light absorbed to initiate photocatalysis.[6] |

| Pollutant Degradation | Rhodamine B, Methylene Blue, Tetracycline (B611298), Norfloxacin | UV-Vis Spectroscopy | Demonstrates the material's efficacy in environmental remediation. |

| Degradation Efficiency | Up to 98% for Rhodamine B within 100 min, ~87% for Rhodamine B in 240 min, 95.5% for Tetracycline | UV-Vis Spectroscopy | Quantifies the photocatalytic activity under specific conditions.[1][6][7] |

Experimental Protocols

Generalized Protocol for Hydrothermal Synthesis of Crystalline Bi2Sn2O7

This protocol outlines a general procedure for the synthesis of crystalline Bi2Sn2O7. The specific parameters can be adjusted based on the desired material characteristics as detailed in Table 1.

1. Materials and Reagents:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) or Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Deionized (DI) water

-

Ethanol

2. Equipment:

-

Teflon-lined stainless steel autoclave (100 mL capacity)

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

-

Mortar and pestle

3. Procedure:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a minimal amount of DI water.

-

In a separate beaker, dissolve a stoichiometric amount of Na₂SnO₃·3H₂O in DI water.

-

-

Mixing and pH Adjustment:

-

Slowly add the bismuth nitrate solution to the sodium stannate solution while stirring vigorously.

-

Adjust the pH of the resulting suspension to a desired value (typically between 9 and 13) by the dropwise addition of a NaOH solution (e.g., 1 M).[1] A precipitate will form.

-

-

Hydrothermal Treatment:

-

Transfer the suspension into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 180°C and 200°C for 24 hours.[1]

-

-

Product Recovery and Washing:

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product several times with DI water and then with ethanol to remove any unreacted ions and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 60-80°C overnight.[1] The resulting white or yellowish powder is crystalline Bi2Sn2O7.

-

Visualizations

Experimental Workflow

Caption: Hydrothermal synthesis workflow for crystalline Bi2Sn2O7.

Photocatalytic Mechanism

Caption: Photocatalytic degradation mechanism of organic pollutants by Bi2Sn2O7.

Application Notes

The primary application of crystalline Bi2Sn2O7 synthesized via the hydrothermal method is in photocatalysis . Its ability to absorb visible light and generate reactive oxygen species (ROS) makes it a promising material for environmental remediation.

For professionals in research, science, and drug development, the relevance of Bi2Sn2O7 lies in the following potential areas:

-

Degradation of Pharmaceutical Pollutants: Many pharmaceutical compounds are persistent in the environment and can be difficult to break down. Bi2Sn2O7 has demonstrated high efficiency in degrading antibiotics like tetracycline and norfloxacin, as well as other complex organic molecules.[1][8] This suggests its potential use in wastewater treatment systems for pharmaceutical manufacturing plants and hospitals to mitigate the environmental impact of drug residues.

-

Antimicrobial Surfaces and Sterilization: The generation of ROS, such as hydroxyl and superoxide (B77818) radicals, is a well-known mechanism for killing bacteria and other microorganisms. While research on Bi2Sn2O7 as a direct antimicrobial agent is still in its early stages, its fundamental photocatalytic properties suggest that it could be incorporated into coatings for medical devices or surfaces in laboratory and healthcare settings to provide a self-sterilizing function under visible light.

-

Organic Synthesis: Photocatalysis is increasingly being explored as a green and efficient method for driving organic reactions. The strong oxidizing potential of the photogenerated holes and ROS on the surface of Bi2Sn2O7 could potentially be harnessed to catalyze specific oxidation reactions in the synthesis of pharmaceutical intermediates.

It is important to note that, based on the current body of scientific literature, the direct application of Bi2Sn2O7 in areas such as drug delivery or as a therapeutic agent has not been extensively investigated. Its primary utility for the drug development sector is currently indirect, focusing on environmental and safety aspects, as well as potential applications in synthetic chemistry. Further research is needed to explore its biocompatibility and potential for in-vivo applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Hydrothermal synthesis and characterization of nanocrystalline pyrochlore oxides M2Sn2O7 (M = La, Bi, Gd or Y) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydrothermal synthesis of clew-like Bi2Sn2O7 and visible-light photocatalytic activity | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

Solid-State Reaction Method for Bismuth Stannate Powder: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of bismuth stannate (Bi₂Sn₂O₇) powder using the solid-state reaction method. This method is a conventional, cost-effective, and straightforward technique for producing polycrystalline powders of mixed metal oxides.

Introduction

This compound (Bi₂Sn₂O₇), a pyrochlore-type semiconductor, has garnered significant attention for its diverse applications in photocatalysis, gas sensing, and as a thermochromic pigment. The solid-state reaction method involves the direct reaction of solid precursors at high temperatures to form the desired product. This technique is advantageous for its simplicity and scalability. The properties of the final Bi₂Sn₂O₇ powder, such as particle size, surface area, and crystallinity, are highly dependent on the synthesis parameters, particularly the calcination temperature and duration.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound powder via the solid-state reaction method.

Materials and Reagents

-

Bismuth (III) oxide (Bi₂O₃) powder (≥99.9% purity)

-

Tin (IV) oxide (SnO₂) powder (≥99.9% purity)

-

Mortar and pestle (agate or zirconia)

-

Ball mill (optional, for improved homogeneity)

-

Alumina (B75360) crucible

-

High-temperature muffle furnace

Synthesis Procedure

-

Stoichiometric Weighing: Accurately weigh stoichiometric amounts of Bi₂O₃ and SnO₂ powders in a 1:2 molar ratio. For example, to synthesize 1 mole of Bi₂Sn₂O₇, you would use 1 mole of Bi₂O₃ (465.96 g) and 2 moles of SnO₂ (301.42 g).

-

Mixing of Precursors:

-

Manual Grinding: Thoroughly mix the weighed powders in an agate mortar and pestle for at least 30-60 minutes to ensure a homogeneous mixture.

-

Ball Milling (Optional): For enhanced homogeneity and smaller particle size, the powders can be mixed using a ball mill. Use zirconia balls and a suitable solvent (e.g., ethanol (B145695) or isopropanol) for wet milling for several hours. After milling, the slurry should be dried in an oven at 80-100 °C to remove the solvent.

-

-

Calcination:

-

Transfer the homogenized powder mixture into an alumina crucible.

-

Place the crucible in a high-temperature muffle furnace.

-

Heat the furnace to the desired calcination temperature. The solid-state reaction to form this compound generally occurs at temperatures above 650 °C.[1] A common calcination temperature is 900 °C.

-

Hold the temperature for a specified duration, typically ranging from 3 to 24 hours. The duration of calcination can influence the crystallinity and defect distribution in the final product.[2]

-

After the desired calcination time, turn off the furnace and allow it to cool down to room temperature naturally.

-

-

Post-Calcination Grinding: Once cooled, the calcined product may be in the form of a sintered cake. Gently grind the product using a mortar and pestle to obtain a fine, homogeneous Bi₂Sn₂O₇ powder.

Data Presentation

The following table summarizes the typical physical and chemical properties of this compound powder. Note that some of the data presented is for Bi₂Sn₂O₇ synthesized by the hydrothermal method, as quantitative data for the solid-state method is less commonly reported in the literature. This data can serve as a useful benchmark for comparison.

| Property | Typical Value | Synthesis Method | Reference |

| Crystal Structure | Pyrochlore | Solid-State / Hydrothermal | [1] |

| BET Specific Surface Area | 29.80 m²/g | Hydrothermal | [3] |

| Crystallite Size | ~20 - 60 nm (can vary with synthesis conditions) | Solid-State / Hydrothermal | [3] |

| Band Gap | ~2.97 eV | Hydrothermal | [3] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the solid-state synthesis of this compound powder.

Caption: Experimental workflow for solid-state synthesis of Bi₂Sn₂O₇.

Logical Relationship in Solid-State Reaction

This diagram illustrates the logical progression from precursor materials to the final this compound product.

References

Application Notes and Protocols for Emulsion-Based Precipitation of Flower-Like Bismuth Stannate Nanostructures

For Researchers, Scientists, and Drug Development Professionals